Bamifylline - 2016-63-9

Bamifylline

Catalog Number: EVT-318483
CAS Number: 2016-63-9
Molecular Formula: C20H27N5O3
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bamifylline, chemically known as 8-benzyl-7-[2-(N-ethyl-N-2-hydroxyethylamino)ethyl]theophylline, is a xanthine derivative [, ]. It is classified as a bronchodilator due to its ability to relax the muscles in the airways of the lungs []. While primarily known for its therapeutic applications, bamifylline has also found a niche in various scientific research areas due to its unique properties.

Theophylline

Compound Description: Theophylline is a methylxanthine drug used in therapy for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). [] Its actions are similar to caffeine, including bronchodilation and anti-inflammatory effects. []

AC-119

Compound Description: AC-119 is the primary active metabolite of Bamifylline. [, ]

Relevance: Although its specific structure is not detailed within the provided abstracts, AC-119 is a crucial component in understanding Bamifylline's pharmacodynamic profile. AC-119 exhibits a significantly higher lung tissue concentration compared to Bamifylline, indicating potentially greater contribution to the overall therapeutic effect. []

Enprofylline

Compound Description: Enprofylline is a xanthine derivative primarily used for its bronchodilatory effects in asthma treatment. []

Relevance: Like Theophylline, Enprofylline is structurally related to Bamifylline, and their cardiac effects are contrasted in a study. [] Unlike Bamifylline, both Theophylline and Enprofylline demonstrate significant cardiostimulant effects, whereas Bamifylline does not. []

Doxofylline

Compound Description: Doxofylline is another xanthine derivative prescribed for respiratory diseases due to its bronchodilatory properties. []

Relevance: This compound is included in a comparative study with Bamifylline and Theophylline, evaluating their efficacy in treating chronic heart failure with hypoxemia. [] While all three compounds improved clinical outcomes, Doxofylline demonstrated a superior effect on arterial oxygen tension and minimal interference with heart rate. []

Caffeine

Compound Description: Caffeine is a naturally occurring methylxanthine found in coffee, tea, and other beverages. It acts as a stimulant in the central nervous system. []

1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)

Compound Description: DPCPX is a selective A1 adenosine receptor antagonist. []

Relevance: Although structurally dissimilar to Bamifylline, DPCPX is included in a study investigating the role of A1 adenosine receptors in ischemia-reperfusion injury of the heart. [] Both DPCPX and Bamifylline demonstrate protective effects against such injury, suggesting potential shared mechanisms of action. []

1,25-dihydroxyvitamin D2, D3 and 25-hydroxyvitamin D2, D3

Compound Description: These are metabolites of vitamin D, crucial for calcium absorption and bone health. []

Relevance: While unrelated to Bamifylline in structure or function, these vitamin D metabolites are analyzed using a high-performance liquid chromatography (HPLC) method where Bamifylline serves as the internal standard. [] This highlights Bamifylline's analytical utility beyond its therapeutic applications.

Overview

Bamifylline is a synthetic compound derived from theophylline, primarily utilized as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease. It is classified as a xanthine derivative, which includes other well-known compounds like caffeine and theophylline. The compound is known for its ability to relax bronchial smooth muscles, thus improving airflow in patients with obstructive airway diseases.

Source

Bamifylline is synthesized from 8-benzyltheophylline through various chemical reactions involving reagents such as 2-(ethylamino)ethanol and 1,2-dichloroethane. The compound is not naturally occurring and must be produced through chemical synthesis in laboratory or industrial settings.

Classification

Bamifylline falls under the classification of pharmacological agents known as bronchodilators. More specifically, it is categorized as a methylxanthine derivative, similar to other compounds that exert effects on the respiratory system by inhibiting phosphodiesterase enzymes and antagonizing adenosine receptors.

Synthesis Analysis

Methods

The synthesis of bamifylline typically involves a two-step process:

  1. Formation of an Intermediate: The first step involves reacting 8-benzyltheophylline with 1,2-dichloroethane or 1,2-dibromethane to form a chloro- or bromo-ethyl derivative.
  2. Final Synthesis: The intermediate is then reacted with 2-(ethylamino)ethanol in the presence of anhydrous sodium carbonate. This reaction generally occurs under elevated temperatures (around 125 °C) and yields bamifylline hydrochloride with a purity exceeding 99% after purification steps such as crystallization .

Technical Details

  • Yield: The yield of bamifylline can vary but is typically around 57% to 65% depending on reaction conditions.
  • Reaction Conditions: The reactions are carried out in non-polar organic solvents like dioxane or xylene, often requiring careful control of temperature and pressure to optimize product formation.
Molecular Structure Analysis

Structure

Bamifylline has a complex molecular structure characterized by its xanthine core. Its chemical formula is C₁₄H₁₉N₃O₂, and it features multiple functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 251.32 g/mol.
  • Melting Point: Typically ranges around 205 °C.
  • Chemical Structure: It consists of a purine ring structure substituted with various functional groups, which are crucial for its pharmacological properties.
Chemical Reactions Analysis

Reactions

Bamifylline undergoes several types of chemical reactions:

  • Substitution Reactions: Due to the presence of reactive functional groups, bamifylline can participate in nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions: Although less common, it can also undergo oxidation and reduction under specific conditions.

Technical Details

The primary reactions involve:

  • Reacting with nucleophiles under mild conditions to form various derivatives.
  • The formation of by-products during synthesis can include derivatives like 7-chloroethyl-8-benzyltheophylline .
Mechanism of Action

Bamifylline exerts its therapeutic effects primarily through:

  1. Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes, bamifylline increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to relaxation of bronchial smooth muscle.
  2. Adenosine Receptor Antagonism: It also antagonizes adenosine receptors, which contributes to its bronchodilatory effects.

Data

Studies indicate that bamifylline can significantly reduce airway resistance in asthmatic patients, demonstrating its efficacy as a bronchodilator .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Bamifylline is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Its stability can be affected by exposure to acidic or basic environments.
Applications

Bamifylline is primarily used in scientific and medical applications:

  • Pharmaceuticals: As a bronchodilator for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease.
  • Research: It serves as a model compound for studying the pharmacodynamics and pharmacokinetics of xanthine derivatives in clinical settings.
Introduction to Bamifylline

Historical Development and Discovery of Bamifylline

Bamifylline emerged as a therapeutic agent during the late 20th century through targeted structural modifications of theophylline, a naturally occurring methylxanthine alkaloid. Developed as a xanthine derivative with improved receptor selectivity, it was designed to retain the beneficial bronchodilatory effects of methylxanthines while minimizing adverse reactions associated with non-selective actions. Initial pharmacological studies identified its distinctive profile as a selective adenosine A1 receptor antagonist, differentiating it from classical methylxanthines like theophylline which exhibit broad adenosine receptor blockade [1] [8].

Clinical development progressed rapidly during the 1980s-1990s, with research focusing on its application for obstructive airway diseases. Italian clinical trials in 1990 demonstrated comparable bronchodilatory efficacy to sustained-release theophylline preparations in treating bronchial asthma and chronic obstructive bronchopneumonia, while suggesting a potentially improved tolerability profile [6]. This period established bamifylline’s therapeutic position as a viable xanthine alternative for managing bronchospastic conditions. Regulatory approvals followed in several European and international markets, though its adoption varied geographically. Despite being classified as an investigational drug in some databases like DrugBank (Accession Number DB13203), it achieved approved status in specific regions for respiratory indications [1] [9].

Table 1: Key Milestones in Bamifylline Development

Time PeriodDevelopment PhaseKey Advancements
Late 20th CenturyDiscovery & Early ResearchStructural optimization of theophylline; Identification of selective A1 antagonism
1988-1990Clinical ValidationComparative trials establishing bronchodilatory efficacy vs. theophylline [6]
Post-1990sRegulatory & Therapeutic AdoptionMarket approvals primarily in European and select international regions [9]
21st CenturyResearch ExpansionExploration of mechanisms (PDE4 inhibition) and potential repurposing (e.g., COVID-19 computational studies) [4]

Structural Classification as a Xanthine Derivative

Bamifylline (Chemical Formula: C₂₀H₂₇N₅O₃; Molecular Weight: 385.47 g/mol; CAS Registry Number: 2016-63-9) belongs to the organic chemical class of xanthines, characterized by a purine backbone (a fused pyrimidine-imidazole ring system) with specific oxygen substitutions [1] [7]. Its systematic IUPAC name, 8-benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, precisely defines its core structure and substitutions [1] [2].

The molecular structure retains the fundamental 1,3-dimethylxanthine core common to theophylline and caffeine. Critical modifications confer unique properties:

  • An 8-benzyl group (C₆H₅CH₂-) attached to the purine ring. This bulky hydrophobic substituent significantly influences receptor binding affinity and selectivity.
  • A complex 7-aminoethyl side chain featuring an N-ethyl group and a terminal 2-hydroxyethyl group (7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}). This substitution enhances water solubility and contributes to its distinct pharmacological profile compared to simpler methylxanthines [1] [7] [8].

These structural features position bamifylline firmly within the xanthine alkaloid subclass. Its structure aligns with the Classyfire classification hierarchy: Kingdom: Organic compounds; Superclass: Organoheterocyclic; Class: Imidazopyrimidines (Purines); Subclass: Purines and purine derivatives; Direct Parent: Xanthines [1]. Spectroscopic identifiers include the InChI Key VVUYEFBRTFASAH-UHFFFAOYSA-N and SMILES notation O=C(N1C)N(C)C2=C(N(CCN(CC)CCO)C(CC3=CC=CC=C3)=N2)C1=O, essential for compound verification and computational studies [1] [8].

Table 2: Structural Components of Bamifylline

Structural ElementChemical Group/FeatureRole/Significance
Core Scaffold1,3-Dimethylxanthine (Purine-2,6-dione)Defines primary xanthine classification
Position 7 Substituent2-[Ethyl(2-hydroxyethyl)amino]ethyl chainEnhances solubility; Influences receptor interaction
Position 8 SubstituentBenzyl group (C₆H₅CH₂-)Promotes adenosine A1 receptor selectivity
Key Functional GroupsKetones (C=O at C2, C6); Tertiary amine; Hydroxyl; Benzyl aromatic ringGoverns physicochemical properties and binding interactions

Position Within the Methylxanthine Pharmacological Family

Bamifylline occupies a distinctive niche within the methylxanthine pharmacological family due to its dual mechanism of action and enhanced receptor selectivity. Like classical methylxanthines (theophylline, caffeine, pentoxifylline), it exhibits non-selective phosphodiesterase (PDE) inhibition, elevating intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation promotes relaxation of bronchial smooth muscle, leading to bronchodilation. Research specifically links bamifylline to PDE4 isoenzyme inhibition, which is significant for its anti-inflammatory potential in respiratory tissues [3] [5].

Its defining characteristic, however, is potent and selective antagonism of the adenosine A1 receptor subtype. While theophylline non-selectively blocks A1, A2A, A2B, and A3 adenosine receptors, bamifylline demonstrates preferential affinity for A1 receptors [1] [8]. This selectivity is crucial because:

  • A1 receptor blockade in the airways directly counteracts adenosine-induced bronchoconstriction, a mechanism particularly relevant in asthma pathogenesis.
  • It potentially avoids A2B-mediated mast cell degranulation and A2A-mediated cardiovascular effects (e.g., vasodilation, tachycardia) associated with non-selective agents like theophylline [5] [8].

This pharmacological profile translates into a targeted therapeutic action for bronchospastic conditions. Bamifylline's primary indications are bronchial asthma and bronchospasm associated with chronic obstructive pulmonary disease (COPD) [1] [3] [10]. Its effects encompass both bronchodilation (via PDE inhibition and A1 blockade) and anti-inflammatory activity (via PDE4 inhibition and modulation of inflammatory mediator release) [3] [5]. This positions it as a methylxanthine offering the beneficial airway effects while potentially mitigating the broader systemic impacts linked to non-selective xanthines.

Table 3: Pharmacological Comparison of Key Methylxanthines

Pharmacological PropertyBamifyllineTheophyllinePentoxifyllineCaffeine
Primary Receptor TargetSelective A1 antagonistNon-selective adenosine antagonistWeak non-selective antagonistNon-selective adenosine antagonist
Key PDE InhibitionPDE3, PDE4PDE3, PDE4 (non-selective)PDE3, PDE4 (non-selective)Weak, non-selective
Main Therapeutic UseBronchial asthma, COPDBronchial asthma, COPD, ApneaPeripheral vascular diseaseCNS stimulant, Apnea
Selectivity AdvantageReduced risk of non-A1 mediated side effects (e.g., profound CNS stimulation, certain arrhythmias)Broad antagonism increases side effect profile--

Properties

CAS Number

2016-63-9

Product Name

Bamifylline

IUPAC Name

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C20H27N5O3

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C20H27N5O3/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2/h5-9,26H,4,10-14H2,1-3H3

InChI Key

VVUYEFBRTFASAH-UHFFFAOYSA-N

SMILES

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO

Synonyms

7-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-1H-purine-2,6-dione; 8102 CB; Bax-2739Z; CB-8102; 8'-Benzyl-7-(2-[ethyl(2-hydroxyethyl)amino]ethyl)theophylline; Bamiphylline; Benzetamophylline

Canonical SMILES

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.